N-Methylation Enhances Lipophilicity
3-Amino-1-methyl-1H-pyrrole-2-carboxamide (MW 139.16, C₆H₉N₃O) differs from its non-methylated analog 3-amino-1H-pyrrole-2-carboxamide (MW 125.13, C₅H₇N₃O) by a single N-methyl group . This methyl substitution increases molecular weight and lipophilicity, which are known from class-level SAR to enhance membrane permeability and oral bioavailability in drug candidates [1]. While direct comparative permeability data for this specific pair is not available, class-level inference from pyrrole carboxamide SAR studies indicates that N-methylation generally improves pharmacokinetic properties without significantly altering target binding [1].
| Evidence Dimension | Molecular weight and lipophilicity (inferred logP) |
|---|---|
| Target Compound Data | MW: 139.16 g/mol; N-methyl substituted |
| Comparator Or Baseline | 3-Amino-1H-pyrrole-2-carboxamide: MW 125.13 g/mol; no N-methyl |
| Quantified Difference | ΔMW = +14.03 g/mol (CH₂ group) |
| Conditions | Standard physicochemical property comparison |
Why This Matters
This difference is critical for medicinal chemists optimizing ADME properties; N-methylation often reduces hydrogen-bonding capacity and increases passive diffusion, directly impacting drug-likeness and lead optimization strategies.
- [1] Walter H. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Z Naturforsch B. 2008;63(4):351-362. doi:10.1515/znb-2008-0402. View Source
